(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid
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Overview
Description
(3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid is a compound that combines a pyrrolidinone derivative with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-1-methyl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. The addition of 4-methylbenzenesulfonic acid is achieved through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to maintain consistency and quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the pyrrolidinone ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group enhances solubility and facilitates transport across biological membranes.
Comparison with Similar Compounds
- (2S,3R)-3-alkyl- and alkenylglutamates
- (2S,3R)-3-methylglutamate
Comparison: Compared to these similar compounds, (3S)-3-amino-1-methyl-pyrrolidin-2-one;4-methylbenzenesulfonic acid exhibits unique properties due to the presence of both the pyrrolidinone and sulfonic acid groups. This dual functionality enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(3S)-3-amino-1-methylpyrrolidin-2-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-3-2-4(6)5(7)8/h2-5H,1H3,(H,8,9,10);4H,2-3,6H2,1H3/t;4-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWILKBDXTWES-VWMHFEHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC[C@@H](C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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